
Nevanimibe hydrochloride
Overview
Description
Nevanimibe hydrochloride (C₂₇H₄₀ClN₃O; molecular weight 458.08 g/mol) is an orally active, adrenal-specific acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1) inhibitor with an EC₅₀ of 9 nM for ACAT1 and 368 nM for ACAT2 . It reduces cholesterol esterification, thereby suppressing adrenal steroidogenesis and androgen overproduction in congenital adrenal hyperplasia (CAH), particularly in 21-hydroxylase deficiency . By targeting adrenal cortisol and androgen synthesis, nevanimibe allows for reduced glucocorticoid dosing in CAH patients, addressing a key challenge in managing this condition .
Clinical trials demonstrate its rapid efficacy: in a Phase 2 study, nevanimibe reduced 17-hydroxyprogesterone (17-OHP), a CAH biomarker, by 27–72% within two weeks at doses up to 1000 mg twice daily .
Preparation Methods
The synthesis of nevanimibe hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes and reaction conditions are designed to ensure high yield and purity of the final product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Nevanimibe hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nevanimibe Hydrochloride: Applications in Scientific Research
This compound, also known as ATR-101, is an orally administered, adrenal-specific acyl-CoA: cholesterol acyltransferase-1 (ACAT1) inhibitor . It functions by inhibiting adrenal steroidogenesis through a reduction in cholesteryl esters, which are essential for steroid synthesis . Nevanimibe is being developed for the treatment of classic congenital adrenal hyperplasia (CAH) and endogenous Cushing's syndrome (CS), both of which involve an overactive adrenal cortex and excess steroid production .
Scientific Research Applications
Nevanimibe's primary application lies in treating adrenal diseases by reducing adrenal steroid production . Its applications are focused on conditions characterized by excessive steroid production, such as CAH and adrenocortical carcinoma (ACC) .
Congenital Adrenal Hyperplasia (CAH):
- Mechanism of Action: In CAH, nevanimibe reduces the levels of 17-hydroxyprogesterone (17-OHP), a key biomarker for monitoring androgen excess . By inhibiting ACAT1, nevanimibe suppresses steroid production across all pathways, improving hyperandrogenemia control .
- Clinical Studies: A Phase 2 study demonstrated that nevanimibe decreased 17-OHP levels within two weeks of treatment in adults with classic CAH . Specifically, the study included CAH subjects with baseline 17-OHP levels at least four times the upper limit of normal (ULN) . While only two subjects met the primary endpoint of achieving 17-OHP levels ≤2x ULN, 5 others experienced significant decreases in 17-OHP, ranging from 27% to 72% .
- Ongoing Research: A Phase 2b study (NCT03669549) is underway to evaluate the efficacy and safety of nevanimibe over a longer period, involving adult patients with classic CAH in Europe, Israel, and Brazil . This study includes patients with elevated 17-OHP and those requiring supraphysiologic doses of glucocorticoids .
Adrenocortical Carcinoma (ACC):
- Sterol O-Acyltransferase 1 (SOAT1) Inhibition: Nevanimibe acts as an adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor .
- Clinical Studies: A Phase 1 study assessed the safety and pharmacokinetics of nevanimibe in adults with metastatic ACC .
- Potential for Adrenocortical Cancer Treatment: this compound induces cell apoptosis and has potential applications in adrenocortical cancer treatment .
Data Table: this compound
Notable Research Findings
- Efficacy in CAH: Nevanimibe has demonstrated the ability to decrease 17-OHP levels, a key marker of androgen excess, within two weeks of treatment . This suggests its potential as an add-on therapy to reduce androgen excess and allow for lower glucocorticoid doses in CAH patients .
- ACAT1 Inhibition: Nevanimibe is a selective ACAT1 inhibitor, which reduces adrenal steroidogenesis by decreasing cholesteryl esters, the substrate required for steroid synthesis .
- Adrenocortical Cell Apoptosis: this compound induces cell apoptosis and has the potential for adrenocortical cancer .
Safety and Tolerability
- Common Side Effects: The most common side effects observed in clinical trials were gastrointestinal issues .
- Adverse Events: One subject discontinued a study early due to a related serious adverse event .
- Dose-Related Trends: No dose-related trends in adverse events were observed .
Ongoing and Future Research
- Phase 2b Study (NCT03669549): This study is further evaluating the efficacy and safety of nevanimibe in treating classic CAH patients over an extended period . The primary efficacy endpoint is the proportion of patients who achieve a reduction of 17-OHP to ≤ 2x ULN .
- Further Evaluation Needed: Larger studies of longer duration are necessary to fully evaluate nevanimibe's efficacy as an add-on therapy for CAH .
Mechanism of Action
Nevanimibe hydrochloride exerts its effects by selectively inhibiting sterol O-acyltransferase 1, an enzyme involved in the esterification of cholesterol. This inhibition leads to a decrease in cholesterol esterification, which in turn affects various cellular processes. The molecular targets and pathways involved include the regulation of cholesterol metabolism and the induction of apoptosis in adrenocortical cells .
Comparison with Similar Compounds
While nevanimibe is unique in its adrenal-specific ACAT1 inhibition, comparisons with other CAH therapies and ACAT inhibitors highlight its distinct advantages and limitations:
Mechanism of Action
Key Insight: Nevanimibe’s adrenal specificity minimizes off-target effects compared to non-selective agents like ketoconazole or high-dose glucocorticoids.
Efficacy in CAH Management
Key Insight : Nevanimibe achieves rapid biomarker control without requiring glucocorticoid co-administration, unlike abiraterone.
Biological Activity
Nevanimibe hydrochloride, also known as ATR-101, is a novel therapeutic compound primarily recognized for its role as an inhibitor of sterol O-acyltransferase 1 (ACAT1). This enzyme plays a crucial role in the esterification of free cholesterol to cholesteryl esters, which are stored in adrenal cortex cells. By inhibiting ACAT1, nevanimibe disrupts cholesterol homeostasis and adrenal steroidogenesis, making it a candidate for treating conditions such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma.
This compound's primary mechanism involves the inhibition of ACAT1, leading to decreased cholesterol esterification. This results in increased free cholesterol levels within adrenal cells, which can induce apoptosis at higher concentrations. The compound's biological activity is characterized by:
- Inhibition of Steroidogenesis : By reducing cholesteryl esters, nevanimibe inhibits the production of adrenal steroids across all pathways (mineralocorticoid, glucocorticoid, and androgens) .
- Induction of Apoptosis : At elevated concentrations, nevanimibe has been shown to trigger apoptosis in adrenocortical carcinoma cells .
- Reduction of Hormonal Levels : Clinical studies indicate that nevanimibe effectively decreases levels of 17-hydroxyprogesterone (17-OHP), a biomarker for androgen excess in CAH patients .
Phase 2 Study Overview
A multicenter, single-blind Phase 2 study evaluated the efficacy and safety of nevanimibe in patients with uncontrolled classic CAH. Key details include:
- Participants : 10 adults with baseline 17-OHP levels ≥4× the upper limit of normal (ULN).
- Dosage : Participants received escalating doses of nevanimibe (125 to 1000 mg twice daily) over two weeks, followed by a placebo washout period .
- Outcomes :
Summary of Findings
Study Parameter | Results |
---|---|
Number of Participants | 10 |
Duration | 2 weeks treatment + placebo washout |
Primary Endpoint | Reduction in 17-OHP levels |
Efficacy | 2 patients achieved primary endpoint; others showed significant reductions |
Common Side Effects | Gastrointestinal issues (30%) |
Future Directions
Nevanimibe is currently being investigated for various applications beyond CAH, including potential treatments for adrenocortical carcinoma. A Phase 2b trial is underway to assess its long-term efficacy and safety in larger cohorts across multiple sites . This study aims to evaluate the ability of nevanimibe to reduce glucocorticoid dosing while managing androgen excess effectively.
Q & A
Basic Research Questions
Q. What in vitro assays are recommended to evaluate Nevanimibe hydrochloride’s potency as an ACAT1 inhibitor?
Nevanimibe’s inhibitory activity on ACAT1 is typically quantified using enzymatic assays that measure cholesterol esterification. A standard protocol involves incubating ACAT1-expressing cell lines (e.g., adrenal cortex cells) with radiolabeled cholesterol and acyl-CoA. The formation of cholesteryl esters is measured via liquid scintillation counting or HPLC. Nevanimibe’s EC50 (9 nM for ACAT1 inhibition) should be validated against recombinant ACAT1 and ACAT2 isoforms to confirm selectivity . Dose-response curves and competition assays with known ACAT inhibitors (e.g., Avasimibe) are critical for comparative analysis .
Q. How should researchers design a preclinical study to assess Nevanimibe’s efficacy in congenital adrenal hyperplasia (CAH) models?
Preclinical studies should utilize CAH animal models (e.g., CYP21A2-deficient mice) to mimic human pathophysiology. Key endpoints include:
- Biomarkers : Serum 17-hydroxyprogesterone (17-OHP) and androstenedione levels, measured via LC-MS/MS.
- Dose Titration : Start with 125 mg/kg twice daily, escalating incrementally (up to 1000 mg/kg) if 17-OHP suppression is suboptimal.
- Control Groups : Compare against standard glucocorticoid therapy and placebo. Note: Adrenal histopathology post-treatment is essential to evaluate off-target toxicity .
Advanced Research Questions
Q. How can structural biology techniques resolve Nevanimibe’s binding mechanism to ACAT1?
Cryo-electron microscopy (cryo-EM) at near-atomic resolution (e.g., 3.2 Å) reveals Nevanimibe’s interaction with ACAT1’s catalytic pocket. Key steps:
- Sample Preparation : Purify ACAT1 tetramers from human cell lines and incubate with Nevanimibe and acyl-CoA.
- Data Analysis : Identify hydrogen bonds between Nevanimibe’s sulfonamide group and ACAT1’s His460 residue, critical for inhibiting cholesterol esterification.
- Validation : Mutagenesis studies (e.g., His460Ala) confirm loss of inhibitory efficacy .
Q. How to address contradictions in Nevanimibe’s reported targets (ACAT1 vs. DGAT2 vs. neurodifferentiation)?
Discrepancies arise from assay specificity or off-target effects. A systematic approach includes:
- Selectivity Panels : Test Nevanimibe against recombinant DGAT2 and ACAT isoforms.
- Genetic Knockdowns : Use siRNA targeting ACAT1/DGAT2 in neurodifferentiation assays to isolate primary targets.
- Structural Comparisons : Overlay Nevanimibe’s binding pose in ACAT1 (cryo-EM data) with DGAT2 homology models to assess cross-reactivity .
Q. What statistical methods are optimal for analyzing dose-dependent biomarker variability in Nevanimibe trials?
For CAH clinical data (e.g., 17-OHP levels), apply:
- Mixed-Effects Models : Account for inter-subject variability and repeated measures.
- Nonlinear Regression : Fit dose-response curves to EC50/ED50 values.
- ANCOVA : Adjust for baseline glucocorticoid doses and demographic covariates. Example: In the Phase 2 trial, two subjects achieved 17-OHP ≤2×ULN, while others showed 27–72% reductions, necessitating subgroup analysis for responder/non-responder stratification .
Q. Data Contradiction & Validation
Q. How to reconcile conflicting efficacy data between in vitro and in vivo studies?
Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability) or model limitations. Strategies:
- Pharmacokinetic Profiling : Measure plasma/tissue Nevanimibe levels via LC-MS to confirm target engagement.
- Adrenal-Specific Delivery : Use nanoparticle formulations to enhance adrenal uptake in vivo.
- Biomarker Correlations : Validate in vitro IC50 with in vivo 17-OHP suppression rates .
Q. What experimental controls are critical when studying Nevanimibe’s off-target effects on lipid metabolism?
Include:
- ACAT1-KO Controls : Confirm phenotype rescue in knockout models.
- Lipidomic Profiling : Quantify triglycerides, free fatty acids, and phospholipids via mass spectrometry.
- Co-Treatment with DGAT Inhibitors : Rule out DGAT2-mediated lipid accumulation .
Q. Tables for Key Data
Assay Type | Key Metrics | Reference |
---|---|---|
ACAT1 Enzymatic Assay | EC50 = 9 nM; ACAT2 EC50 = 24 nM | |
Phase 2 Clinical Trial | 17-OHP suppression in 2/10 subjects | |
Cryo-EM Resolution | 3.2 Å (ACAT1-Nevanimibe complex) |
Properties
IUPAC Name |
1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOOGTHIDFZUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158389 | |
Record name | PD 132301-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133825-81-7 | |
Record name | Urea, N-[2,6-bis(1-methylethyl)phenyl]-N′-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133825-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nevanimibe hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 132301-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEVANIMIBE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK694ZFS57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.